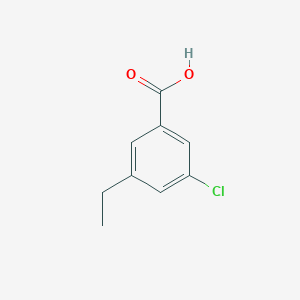

3-Chloro-5-ethylbenzoic acid

Description

Contextualization of Halogenated and Alkyl-Substituted Benzoic Acid Derivatives in Advanced Organic Synthesis

Halogenated and alkyl-substituted benzoic acid derivatives are fundamental building blocks in advanced organic synthesis. scispace.comrsc.orgacs.org These compounds serve as crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. google.com The presence of a halogen, such as chlorine, provides a reactive handle for a variety of synthetic transformations, including cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. scispace.com The position of the halogen and alkyl groups on the benzene (B151609) ring significantly influences the reactivity and regioselectivity of these transformations. scispace.com

The alkyl group, in this case, an ethyl group, modifies the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of bioactive compounds. rsc.org The strategic placement of these substituents allows for precise control over the molecule's physical and chemical properties, making these derivatives highly sought after in the development of new materials and drugs. acs.org For instance, many halogenated benzoic acid derivatives are used to synthesize anti-inflammatory agents, analgesics, and corrosion inhibitors.

Historical Trajectories and Evolution of Research on Benzoic Acid Derivatives in Chemical Sciences

The study of benzoic acid and its derivatives has a rich history that dates back to the 16th century, with its initial discovery through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 was a landmark achievement that paved the way for systematic research into its chemical behavior. wikipedia.orgnewworldencyclopedia.org The initial industrial production of benzoic acid involved processes that often resulted in chlorinated derivatives, highlighting the early intersection of halogenation and benzoic acid chemistry. wikipedia.orgnewworldencyclopedia.org

Over the decades, research has evolved from basic characterization to the development of sophisticated synthetic methodologies. Early methods for preparing substituted benzoic acids often relied on harsh reagents and lacked regioselectivity. newworldencyclopedia.org Modern organic chemistry has seen the advent of catalytic processes, such as C-H activation, which offer more efficient and selective routes to these valuable compounds. scispace.com The continuous development of new synthetic strategies underscores the enduring importance of benzoic acid derivatives in chemical sciences. youtube.com

Significance of 3-Chloro-5-ethylbenzoic Acid as a Model Compound for Mechanistic and Synthetic Investigations

While specific research explicitly labeling this compound as a "model compound" is not extensively documented, its structure is well-suited for mechanistic and synthetic investigations. The presence of both an electron-withdrawing group (chlorine) and an electron-donating group (ethyl) at the meta-positions relative to the carboxylic acid creates a unique electronic environment on the aromatic ring. This substitution pattern allows researchers to study the interplay of electronic and steric effects on reaction outcomes.

For example, in electrophilic aromatic substitution reactions, the directing effects of the chloro, ethyl, and carboxylic acid groups can be investigated to understand the regioselectivity of the reaction. Similarly, in nucleophilic substitution reactions, the influence of these substituents on the reactivity of the aromatic ring can be explored. The compound can also serve as a substrate in the development of new catalytic systems, where the goal is to achieve high selectivity and yield in the presence of multiple functional groups.

Overview of Current Research Trends, Challenges, and Future Prospects in the Study of this compound

Current research involving substituted benzoic acids like this compound is focused on several key areas. A major trend is the development of green and sustainable synthetic methods that minimize waste and avoid the use of hazardous reagents. researchgate.net This includes the use of catalytic C-H functionalization to directly introduce substituents onto the benzene ring, which is more atom-economical than traditional multi-step syntheses. scispace.com

A significant challenge remains in achieving complete regioselectivity in the synthesis of polysubstituted benzene rings. The synthesis of a specific isomer like this compound can be complex, often requiring carefully designed synthetic routes to avoid the formation of unwanted side products.

The future prospects for this compound and related compounds are promising. As our understanding of structure-activity relationships grows, there will be an increasing demand for specifically substituted benzoic acids as building blocks for novel pharmaceuticals and advanced materials. Its potential use as a precursor for more complex molecules with tailored electronic and biological properties will continue to drive research in this area. ontosight.ai

Chemical Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1261594-73-3 |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| Canonical SMILES | CCC1=CC(=CC(=C1)Cl)C(=O)O |

| InChI | InChI=1S/C9H9ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12) |

| InChIKey | MFUNAASCQALZQV-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

3-chloro-5-ethylbenzoic acid |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

MFUNAASCQALZQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3 Chloro 5 Ethylbenzoic Acid

Regioselective Functionalization Approaches for Benzoic Acid Core Structures

Achieving the desired 1,3,5-substitution pattern on a benzoic acid ring requires precise control over the regioselectivity of several key transformations: halogenation, alkylation, and carboxylation. The electronic nature of the substituents and their directing effects are paramount in designing a successful synthetic sequence.

Directed Ortho Metalation Strategies for Ring Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylate group itself can act as an effective directing group for lithiation at the ortho (C2 and C6) positions. organic-chemistry.orgacs.org This strategy typically involves treating the benzoic acid with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. nih.govresearchgate.net The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to install a substituent.

While highly effective for ortho-substitution, applying DoM directly to achieve the meta-substitution pattern of 3-chloro-5-ethylbenzoic acid is not straightforward. However, it can be a critical step in a multi-step synthesis. For instance, a strategically placed directing group could be used to install one substituent, which is then followed by subsequent reactions to build the final 1,3,5-pattern. Research has shown that the carboxylate is an intermediate-strength directing group, and its interplay with other substituents (like chloro or methoxy (B1213986) groups) can lead to complex but predictable regiochemical outcomes. researchgate.net

| Reaction Step | Reagents & Conditions | Purpose | Key Findings |

| Deprotonation (Ortho-Lithiation) | s-BuLi/TMEDA, THF, -78 °C to -90 °C | Generates a nucleophilic site ortho to the carboxylate group. | The carboxylate group effectively directs metalation to the adjacent positions. nih.govresearchgate.net |

| Electrophilic Quench | Electrophile (e.g., MeI, C2Cl6) | Introduces a new substituent at the ortho position. | A wide range of electrophiles can be used to functionalize the lithiated intermediate. researchgate.net |

| Regioselectivity Control | n-BuLi/t-BuOK | Can reverse the regioselectivity of metalation in certain substrates. | Choice of base is crucial for controlling the site of functionalization. organic-chemistry.orgnih.gov |

Electrophilic and Nucleophilic Halogenation Methodologies

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a benzene (B151609) ring. wikipedia.org The carboxylic acid functional group is strongly deactivating and a meta-director due to its electron-withdrawing nature. youtube.comdoubtnut.com This property can be exploited for the synthesis of this compound.

A plausible synthetic route would involve the chlorination of 3-ethylbenzoic acid. In this precursor, the ethyl group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The positions meta to the carboxyl group are C3 and C5. The positions ortho and para to the ethyl group are C2, C4, and C6. The directing effects are therefore competitive. However, the strong meta-directing influence of the carboxyl group, combined with potential steric hindrance at the C2 position, could favor chlorination at the C5 position. The reaction typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogenating agent (e.g., Cl₂). wikipedia.orgmasterorganicchemistry.com

| Halogenation Method | Reagents | Catalyst | Expected Regioselectivity on Benzoic Acid |

| Electrophilic Chlorination | Cl₂ or N-Chlorosuccinimide (NCS) | FeCl₃ or AlCl₃ | Meta-position due to the deactivating -COOH group. youtube.com |

| Electrophilic Bromination | Br₂ | FeBr₃ | Meta-position. youtube.com |

| Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃) | H₂SO₄ | Meta-position on deactivated rings. wikipedia.org |

Alkylation Techniques for Ethyl Moiety Introduction

Introducing the ethyl group can be accomplished via several methods, though classical Friedel-Crafts alkylation on a benzoic acid substrate is challenging. The strong deactivating effect of the carboxyl group makes the aromatic ring insufficiently nucleophilic to react with the carbocation electrophile generated in Friedel-Crafts reactions. quora.comcurlyarrows.comgauthmath.comstackexchange.com

Alternative strategies are therefore more viable:

Alkylation followed by Oxidation: A more common approach is to begin with an alkylbenzene that can be later converted to the carboxylic acid. For instance, one could perform a Friedel-Crafts reaction on chlorobenzene (B131634) to produce 1-chloro-3-ethylbenzene (B1584093) (among other isomers), followed by another functionalization (e.g., methylation) at the 5-position. The methyl group can then be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, a reaction that is robust for converting benzylic C-H bonds.

Modern Catalytic Alkylation: More recent advances in transition-metal catalysis have enabled the direct alkylation of C-H bonds in benzoic acid derivatives, sometimes overriding the traditional directing group effects. researchgate.net These methods, often employing palladium or ruthenium catalysts, can offer novel pathways to alkylated benzoic acids that are inaccessible through classical methods. acs.org

Novel Catalytic Pathways for the Synthesis of this compound

Modern catalysis offers powerful tools for C-C and C-X bond formation, providing highly efficient and selective routes to complex aromatic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-Cl, C-H Functionalization Research)

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted aromatics. researchgate.net Cross-coupling reactions like the Suzuki, Stille, or Negishi reactions provide a versatile platform for constructing the this compound scaffold.

A potential strategy could start with a dihalogenated benzoic acid derivative, such as 3,5-dichlorobenzoic acid or 3-bromo-5-chlorobenzoic acid. A selective cross-coupling reaction could then be used to introduce the ethyl group. For example, a Suzuki coupling using an ethylboronic acid derivative in the presence of a palladium catalyst could selectively replace one of the halogen atoms. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. youtube.comyoutube.com

Recent research has also focused on the direct C–H functionalization of benzoic acids, catalyzed by transition metals like rhodium, ruthenium, and iridium. researchgate.netnih.govacs.org These reactions can directly convert a C-H bond into a C-C or C-X bond, offering a more atom-economical approach by avoiding the need for pre-halogenated substrates. While often directed to the ortho-position, new ligand and template designs are enabling functionalization at the meta-position, which could provide a future pathway for the synthesis of 3,5-disubstituted benzoic acids. researchgate.net

| Cross-Coupling Reaction | Typical Catalyst | Coupling Partners | Bond Formed |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl Halide + Organoboron Reagent | C-C |

| Stille Coupling | Pd(PPh₃)₄ | Aryl Halide + Organotin Reagent | C-C |

| Negishi Coupling | Pd or Ni Catalyst | Aryl Halide + Organozinc Reagent | C-C |

| C-H Alkylation | Ru(II), Rh(III) | Benzoic Acid + Alkyl Halide | C-C |

Organocatalytic and Biocatalytic Approaches to Synthesis

The fields of organocatalysis and biocatalysis are emerging as powerful, "green" alternatives to traditional metal-based synthesis.

Organocatalysis involves the use of small organic molecules to catalyze reactions. While organocatalysis for the direct functionalization of the benzoic acid ring is less developed, benzoic acid itself has been studied as an effective organocatalyst for reactions like ring-opening polymerizations, proceeding through a bifunctional activation mechanism. umons.ac.beresearchgate.net Research into visible-light-induced organocatalytic reactions has also shown promise for activating carboxylic acids for coupling reactions. acs.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. Halogenase enzymes, for example, can install halogen atoms onto aromatic compounds with remarkable site-selectivity that is controlled by the enzyme's active site rather than the inherent electronic properties of the substrate. nih.gov Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to catalyze electrophilic halogenation on electron-rich aromatic compounds. nih.gov While current applications are often limited to activated substrates, ongoing enzyme engineering and directed evolution efforts aim to broaden their scope to include more electron-deficient rings, potentially offering a future biocatalytic route for the chlorination step. nih.gov Similarly, microbial degradation pathways for halogenated aromatics are being studied, which could inspire new enzymatic tools for their synthesis. bohrium.com

One-Pot and Cascade Reaction Sequences for Enhanced Efficiency

One-pot and cascade reactions represent a significant leap forward in synthetic efficiency by combining multiple reaction steps into a single operation without the need for isolating intermediates. This approach not-only saves time and resources but also minimizes waste generation. For the synthesis of 3,5-disubstituted aromatic compounds like this compound, a hypothetical one-pot strategy could involve a sequence of directed ortho-metalation followed by an in-situ electrophilic quench.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce the environmental footprint of chemical manufacturing. The synthesis of this compound can be reimagined through this lens, focusing on aspects like solvent choice, atom economy, and the use of sustainable reagents.

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of aromatic carboxylic acids, aqueous-phase reactions are highly desirable. An example of a green protocol is the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water. mdpi.com This method is not only environmentally benign but also allows for the recycling of the aqueous medium and catalyst. mdpi.com Applying such a system to the oxidation of 3-chloro-5-ethylbenzaldehyde would represent a significant green advancement in the synthesis of the target acid.

Solvent-free reactions, often facilitated by microwave irradiation or solid-state grinding, offer another avenue for sustainable synthesis. These techniques can lead to shorter reaction times, higher yields, and a significant reduction in waste. wjpmr.com

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Reactions with high atom economy, such as cycloadditions and rearrangements, are preferable as they generate minimal waste. nih.gov In the context of synthesizing this compound, a common route involves Friedel-Crafts acylation followed by oxidation. While effective, traditional Friedel-Crafts reactions often have poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts. researchgate.net

Step economy focuses on reducing the number of synthetic steps, which in turn reduces waste, cost, and labor. Designing a convergent synthesis where key fragments of this compound are prepared separately and then combined late in the synthesis can improve step economy.

| Reaction Type | Atom Economy | Advantages for Green Synthesis |

| Diels-Alder Cycloaddition | 100% | Maximizes incorporation of reactant atoms into the product. |

| Catalytic Hydrogenation | High | Uses a catalyst to add hydrogen, minimizing waste. |

| Biocatalytic Reactions | High | Enzymes operate under mild conditions with high selectivity. |

The move towards sustainable chemistry encourages the use of catalysts that are either derived from renewable sources or can be easily recycled and reused. In Friedel-Crafts acylation, a key step in many aromatic ketone syntheses, traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts and are difficult to recycle. researchgate.net

Modern approaches focus on the use of solid acid catalysts or recyclable Lewis acids. For instance, trifluoroacetic anhydride-mediated Friedel-Crafts acylation offers a metal- and halogen-free methodology with minimal waste. acs.org The development of reusable catalysts is crucial for the industrial-scale production of compounds like this compound, aligning with the principles of a circular economy.

| Catalyst Type | Recyclability | Environmental Impact |

| Homogeneous Lewis Acids (e.g., AlCl₃) | Low | High, due to quenching and waste generation. |

| Heterogeneous Solid Acids | High | Low, can be filtered and reused. |

| Biocatalysts (Enzymes) | High (with immobilization) | Low, biodegradable and operate in mild conditions. |

Chemoenzymatic Synthesis and Biocatalytic Transformations for Derivatization

Chemoenzymatic synthesis combines the best of chemical and biological catalysis, offering high selectivity and efficiency under mild reaction conditions. nih.gov Enzymes, as biocatalysts, can perform highly specific transformations on complex molecules, which can be challenging to achieve with traditional chemical methods. rsc.org

For the derivatization of this compound, enzymes such as lipases or esterases could be employed for stereoselective esterification or hydrolysis. Carboxylic acid reductases (CARs) are a class of enzymes capable of reducing carboxylic acids to their corresponding aldehydes or alcohols, a transformation that typically requires harsh chemical reagents. rsc.orgresearchgate.net The use of CARs could provide a green and highly selective route to 3-chloro-5-ethylbenzaldehyde or 3-chloro-5-ethylbenzyl alcohol.

Furthermore, biocatalytic hydrogenation using microorganisms like Pyrococcus furiosus can selectively reduce carboxylic acids to primary alcohols without affecting other functional groups. nih.gov This high degree of chemoselectivity is a significant advantage of biocatalysis. The application of such chemoenzymatic strategies could open up new avenues for creating novel derivatives of this compound with potential applications in pharmaceuticals and materials science. nih.govresearchgate.net

Theoretical and Computational Studies of 3 Chloro 5 Ethylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for predicting molecular structure, reactivity, and spectroscopic properties.

Electronic Structure, Molecular Orbital Analysis, and Reactivity Descriptors

The electronic structure of 3-chloro-5-ethylbenzoic acid is fundamentally dictated by the interplay of the electron-withdrawing chloro group and the electron-donating ethyl and carboxylic acid groups attached to the benzene (B151609) ring. DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute its electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the carboxyl group, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, indicating these as sites for nucleophilic and electrophilic attack, respectively.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights. These descriptors are summarized in the table below, with hypothetical values based on studies of similar molecules.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -6.5 eV |

| LUMO Energy (ELUMO) | - | ~ -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | ~ 0.2 eV⁻¹ |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis Computational Studies)

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. The calculations would likely show distinct signals for the aromatic protons, with their chemical shifts influenced by the positions of the chloro and ethyl substituents. The carboxylic acid proton would exhibit a characteristic downfield shift.

IR Spectroscopy: The theoretical vibrational spectrum can be calculated to identify characteristic frequencies. Key vibrational modes would include the O-H stretching of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (around 1700 cm⁻¹), C-Cl stretching, and various aromatic C-H and C-C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| Ethyl Group (CH₂) | ~ 2.7 ppm | |

| Ethyl Group (CH₃) | ~ 1.2 ppm | |

| Carboxylic Acid Proton | > 10 ppm | |

| ¹³C NMR | Carbonyl Carbon | ~ 170 ppm |

| Aromatic Carbons | 120 - 140 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | ~ 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carbonyl) | ~ 1700-1725 cm⁻¹ | |

| C-Cl Stretch | ~ 700-800 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | ~ 230-250 nm |

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C-C bond connecting the carboxylic acid group to the benzene ring and the C-C bond of the ethyl group.

A potential energy surface scan, performed by systematically rotating these dihedral angles, would reveal the most stable conformations. It is expected that the most stable conformer will have the carboxylic acid group nearly coplanar with the benzene ring to maximize conjugation, although steric hindrance from the adjacent substituents could cause a slight twist. The ethyl group will likely adopt a staggered conformation to minimize steric strain. The energy barriers between different conformers are expected to be relatively low, allowing for conformational flexibility at room temperature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in solution.

Solvent Effects on Molecular Conformation and Reactivity

MD simulations in different solvents (e.g., water, ethanol (B145695), chloroform) would reveal the influence of the solvent on the conformation and behavior of this compound. In polar solvents, the solvent molecules would form hydrogen bonds with the carboxylic acid group, which could influence its rotational preference and acidity. The conformation of the ethyl group might also be affected by solvent interactions. The reactivity of the molecule can be altered by the solvent's ability to stabilize charged intermediates or transition states.

Intermolecular Interactions and Self-Assembly Propensities

This compound has the potential to form various intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of centrosymmetric dimers. This is a common motif for carboxylic acids in the solid state and can also persist in non-polar solvents.

In addition to hydrogen bonding, other interactions such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom can play a role in the self-assembly of the molecules. MD simulations can be used to study the formation and stability of these aggregates in different environments, providing insights into the early stages of crystallization and the potential for forming different polymorphic structures. Studies on similar halobenzoic acids have shown that such interactions are crucial in determining the crystal packing.

Table 3: Relevant Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chlorobenzoic acid |

| 2-chloro-4-nitrobenzoic acid |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at a molecular level. For this compound, reaction pathway modeling is employed to map the energetic landscape connecting reactants to products. This involves calculating the potential energy surface for a given reaction, such as esterification, hydrolysis, or electrophilic aromatic substitution. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to perform these calculations, often with basis sets such as 6-311+G(d,p) to ensure accuracy. researchgate.net

The process begins by optimizing the geometries of the reactants, products, and any expected intermediates. Subsequently, a search for the transition state (TS) is conducted. A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. The analysis of this imaginary frequency confirms that the TS structure correctly connects the desired reactant and product states.

Once the stationary points (reactants, products, intermediates, and transition states) are located, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. This traces the minimum energy path from the transition state down to the corresponding reactants and products, verifying the proposed reaction mechanism. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining reaction kinetics. A lower activation energy implies a faster reaction rate. These computational studies allow for a quantitative understanding of how the chloro and ethyl substituents on the benzoic acid ring influence its reactivity by altering the energies of intermediates and transition states.

Table 1: Hypothetical Energy Profile for the Nitration of this compound This table presents illustrative data for the formation of an ortho-nitro sigma complex, calculated using a representative DFT method. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + NO₂⁺ | 0.0 |

| TS1 | Transition state leading to sigma complex | +15.2 |

| Intermediate | Wheland (sigma) intermediate | +8.5 |

| TS2 | Transition state leading to product | +12.7 |

| Products | 3-Chloro-5-ethyl-2-nitrobenzoic acid + H⁺ | -5.4 |

Computational Design of Novel Derivatives with Predicted Reactivity and Selectivity Profiles

The framework of this compound serves as a scaffold for the in silico design of novel derivatives with tailored chemical properties. Computational design involves systematically modifying the parent structure—for instance, by altering the position of the ethyl group, introducing additional functional groups, or replacing the chlorine atom with other halogens—and then predicting the impact of these changes on chemical reactivity and selectivity. allsubjectjournal.comnih.gov

A key aspect of this process is the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also vital tools in this design process. researchgate.net MEPs illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For derivatives of this compound, MEP analysis can predict sites susceptible to electrophilic attack (e.g., on the aromatic ring) or nucleophilic attack (e.g., at the carboxylic carbon). By calculating these properties for a library of virtual derivatives, researchers can screen for candidates with desired reactivity profiles before committing to their synthesis, accelerating the discovery of new compounds for various chemical applications. mdpi.com

Table 2: Predicted Electronic Properties of Hypothetical this compound Derivatives Calculated properties used to screen for desired reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

| Derivative | Modification | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Parent | This compound | -7.12 | -0.98 | 6.14 |

| Derivative A | Replace -Cl with -F | -7.25 | -1.05 | 6.20 |

| Derivative B | Replace -Cl with -Br | -7.05 | -1.10 | 5.95 |

| Derivative C | Add -NO₂ at position 2 | -7.89 | -2.15 | 5.74 |

| Derivative D | Add -OH at position 4 | -6.88 | -0.85 | 6.03 |

QSAR Methodologies for Structure-Reactivity Relationships in Chemical Reactions

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. wikipedia.orglibretexts.org Unlike QSAR studies focused on biological activity, QSRR is concerned with purely chemical endpoints, such as reaction rate constants (k), equilibrium constants (K), or activation energies. libretexts.orgresearchgate.net

The development of a QSRR model for derivatives of this compound involves several key steps. libretexts.org First, a dataset of molecules is established, and their reactivity for a specific chemical transformation is measured experimentally. Next, a set of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecule.

Quantum-Chemical: Calculated properties like HOMO/LUMO energies, dipole moment, atomic charges, and molecular polarizability. nih.gov

Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors (the independent variables) to the observed reactivity (the dependent variable). researchgate.net The predictive power of the resulting model is then rigorously assessed through internal and external validation procedures. A validated QSRR model can be used to accurately predict the reactivity of new, unsynthesized derivatives of this compound, providing valuable insights into how specific structural modifications influence chemical behavior.

Table 3: Example of a Hypothetical QSRR Model for Predicting Reaction Rate Constants This table illustrates a sample MLR equation for predicting the logarithm of a reaction rate constant (log k) for a series of benzoic acid derivatives.

| Equation | log k = 2.15 + 0.45(σ) - 0.21(Es) + 0.09(logP) |

| Descriptor | Description |

| σ (Sigma) | Hammett constant, representing the electronic effect of a substituent. |

| Es (Taft Steric Parameter) | Represents the steric effect of a substituent. |

| logP | Logarithm of the octanol-water partition coefficient, representing lipophilicity. |

| Model Statistics | |

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

Advanced Analytical and Spectroscopic Research Methodologies Applied to 3 Chloro 5 Ethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution. For 3-chloro-5-ethylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, enabling the precise assignment of all atoms within the molecule.

While 1D NMR (¹H and ¹³C) provides initial information on the chemical environments of protons and carbons, 2D NMR techniques are indispensable for establishing the connectivity between atoms. These experiments are crucial for differentiating this compound from its structural isomers, such as 2-chloro-4-ethylbenzoic acid or 3-chloro-4-ethylbenzoic acid, where the chemical shifts might be similar but the connectivity patterns are distinct.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal a key correlation between the methylene (B1212753) (-CH₂) protons and the methyl (-CH₃) protons of the ethyl group. It would also show weaker, long-range couplings between the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons directly to the carbons they are attached to (one-bond C-H correlation). An HSQC or HMQC spectrum provides a direct link between the proton and carbon chemical shifts, simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the entire molecular structure by revealing correlations between protons and carbons over longer ranges (typically two to four bonds). This technique is particularly useful for identifying connections to quaternary (non-protonated) carbons. For instance, the protons of the ethyl group would show HMBC correlations to the C5 carbon of the aromatic ring, while the aromatic protons would correlate to the carboxyl carbon, thus confirming the substitution pattern.

The following tables represent the predicted ¹H and ¹³C NMR chemical shifts and the expected key correlations in 2D NMR spectra for this compound.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | 12.0 - 13.0 | ~171 |

| C1 (-COOH) | - | ~131 |

| C2-H | ~7.9 | ~129 |

| C3 (-Cl) | - | ~135 |

| C4-H | ~7.6 | ~133 |

| C5 (-CH₂CH₃) | - | ~147 |

| C6-H | ~7.8 | ~127 |

| -CH₂- | ~2.7 | ~29 |

Expected 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons |

|---|---|---|

| COSY | H of -CH₂- ↔ H of -CH₃ | - |

| HSQC/HMQC | H of -CH₂- | C of -CH₂- |

| H of -CH₃ | C of -CH₃ | |

| C2-H | C2 | |

| C4-H | C4 | |

| C6-H | C6 | |

| HMBC | H of -CH₂- | C5, C4, C6, C of -CH₃ |

| H of -CH₃ | C5, C of -CH₂- | |

| C2-H | C4, C6, C1, C3 |

Molecules are not static; they undergo various dynamic processes, including bond rotation. Dynamic NMR (DNMR) is used to study the kinetics of these processes when they occur on a timescale comparable to the NMR experiment. For this compound, two primary rotational barriers could be investigated:

Rotation around the C1-COOH bond: The rotation of the carboxylic acid group relative to the benzene ring can be hindered. At low temperatures, this rotation may be slow enough to result in distinct NMR signals for aromatic protons on either side of the carboxyl group (C2-H and C6-H), which might otherwise be equivalent. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into an averaged signal at higher temperatures.

Rotation of the ethyl group: Similarly, rotation around the C5-CH₂ bond of the ethyl group could be studied, although this barrier is typically lower than that of the bulkier carboxyl group.

By analyzing the changes in the NMR lineshape as a function of temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational dynamics. nih.govresearchgate.netnih.gov

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and provides information about a molecule's mass and elemental composition, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental formula. For this compound (C₉H₉ClO₂), HRMS can easily distinguish it from other compounds that might have the same nominal mass but a different elemental composition. The presence of chlorine is also readily identified by its characteristic isotopic pattern, where the M+2 peak (containing the ³⁷Cl isotope) has an intensity approximately one-third that of the molecular ion peak (M+, containing the ³⁵Cl isotope). libretexts.org

HRMS Data for this compound

| Formula | Species | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|---|

| C₉H₉³⁵ClO₂ | [M+H]⁺ | 185.03639 | Within 5 ppm of calculated |

| C₉H₈³⁵ClNaO₂ | [M+Na]⁺ | 207.01833 | Within 5 ppm of calculated |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern acts as a structural fingerprint of the molecule. For this compound, key fragmentation pathways would include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, resulting in a fragment ion at M-17. docbrown.info

Loss of the carboxyl group (•COOH): Another characteristic fragmentation, leading to a fragment at M-45. docbrown.info

Cleavage of the ethyl group: This can occur through the loss of a methyl radical (•CH₃, M-15) or an ethyl radical (•C₂H₅, M-29).

Decarboxylation: Loss of carbon dioxide (CO₂, M-44) from the deprotonated molecular ion [M-H]⁻ is also a common pathway.

Studying these fragmentation pathways helps confirm the connectivity of the molecule and can be used to distinguish it from isomers, which may exhibit different relative abundances of fragment ions. pharmacy180.commiamioh.eduresearchgate.net

Predicted Major Fragments in MS/MS

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 184 ([M]⁺•) | Loss of •OH | 167 | [C₉H₈ClO]⁺ |

| 184 ([M]⁺•) | Loss of •COOH | 139 | [C₈H₈Cl]⁺ |

| 184 ([M]⁺•) | Loss of •C₂H₅ | 155 | [C₇H₄ClO]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While NMR and MS provide data on individual molecules, X-ray crystallography determines the precise three-dimensional arrangement of atoms within a single crystal. This technique offers definitive proof of structure and provides invaluable information about the molecule's conformation and intermolecular interactions in the solid state.

For carboxylic acids, a highly characteristic structural motif is the formation of a centrosymmetric dimer . In this arrangement, two molecules of this compound would be expected to associate through a pair of strong O-H···O hydrogen bonds between their carboxyl groups. iaea.orgresearchgate.netnih.gov This interaction is a dominant force in the crystal packing of most benzoic acid derivatives. ucl.ac.uk X-ray analysis would provide precise measurements of bond lengths, bond angles, and the parameters of this hydrogen-bonding interaction, confirming the solid-state supramolecular assembly. ox.ac.uk

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-ethylbenzoic acid |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation and analysis of this compound. These methods provide detailed information about the vibrational modes of the molecule's functional groups, offering a characteristic "fingerprint" that is invaluable for identification and monitoring chemical transformations.

In the analysis of this compound, specific regions of the infrared and Raman spectra are of particular interest. The carboxylic acid group presents several distinct vibrational modes. A very broad absorption band is typically observed in the FTIR spectrum, ranging from approximately 2500 to 3300 cm⁻¹, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band in the FTIR spectrum, generally located in the region of 1680-1710 cm⁻¹. In the solid state, intermolecular hydrogen bonding between two carboxylic acid molecules to form a centrosymmetric dimer can cause a coupling of the C=O oscillators, leading to distinct symmetric and antisymmetric modes observable in Raman and IR spectra, respectively. core.ac.uk

The aromatic ring of this compound also exhibits characteristic vibrations. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks. Furthermore, the C-Cl stretching vibration is expected to produce a signal in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The ethyl group contributes C-H stretching vibrations (asymmetric and symmetric) in the 2850-2975 cm⁻¹ range and bending vibrations around 1375-1465 cm⁻¹.

These spectroscopic signatures are crucial for monitoring reaction progress. For instance, during the synthesis of this compound, one could monitor the disappearance of reactant-specific peaks and the concurrent appearance of the characteristic carboxylic acid and substituted aromatic peaks to track the reaction's advancement toward completion. The distinct frequencies allow for a qualitative and sometimes semi-quantitative assessment of the chemical conversion. azom.com

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |

| Alkyl (Ethyl) | C-H Stretch | 2850-2975 | Medium |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for separating it from its structural isomers. These methods offer high resolution and sensitivity, making them ideal for detecting and quantifying impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing aromatic carboxylic acids. In this technique, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. For this compound, a typical mobile phase would consist of a mixture of an aqueous buffer (often containing an acid like acetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier such as acetonitrile (B52724) or methanol. tandfonline.comtandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring strongly absorbs, such as around 210-230 nm. tandfonline.comresearchgate.net This method is highly effective for quantifying the purity of the target compound and identifying process-related impurities.

Isomer Separation: The synthesis of this compound can potentially yield other positional isomers (e.g., 2-Chloro-5-ethylbenzoic acid, 4-Chloro-3-ethylbenzoic acid). Due to their similar physical properties, separating these isomers can be challenging. HPLC is particularly well-suited for this task. The subtle differences in polarity and molecular shape between isomers can be exploited by carefully optimizing chromatographic conditions, such as the mobile phase composition, pH, column temperature, and choice of stationary phase. For instance, different chlorobenzoic acid isomers have been successfully separated using RP-HPLC by fine-tuning the eluent composition. tandfonline.com

Gas Chromatography (GC): GC can also be used for the analysis of this compound, although it often requires derivatization. The carboxylic acid group is highly polar and can lead to poor peak shape (tailing) and low volatility. To overcome this, the acid is typically converted into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, prior to injection. nih.gov The separation is then performed on a capillary column with a suitable stationary phase, often a non-polar or medium-polarity phase. GC, especially when coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for identifying unknown impurities by providing both retention time and mass spectral data. scholarsresearchlibrary.comresearchgate.net

Table 2: Illustrative HPLC Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with Acetic or Phosphoric Acid | Controls retention and peak shape. |

| Elution Mode | Gradient or Isocratic | Optimizes separation of multiple components. |

| Flow Rate | 0.8 - 1.5 mL/min | Influences resolution and analysis time. |

| Detector | UV-Vis Diode Array (DAD) | Detects and quantifies aromatic compounds. |

| Wavelength | ~222 nm | Wavelength of maximum absorbance for the analyte. tandfonline.comtandfonline.com |

| Temperature | 25-40 °C | Affects viscosity and separation efficiency. |

Recrystallization Solvent System Design and Analysis for Enhanced Purity in Research Synthesis

Recrystallization is a fundamental and highly effective purification technique for solid organic compounds like this compound. slideshare.netalfa-chemistry.comillinois.edu The method relies on the principle that the solubility of a compound in a solvent generally increases with temperature. researchgate.net An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature, while impurities remain either fully dissolved or completely insoluble at all temperatures. slideshare.net

Solvent Selection: The selection of an appropriate solvent system is the most critical step in the recrystallization process. For a substituted benzoic acid, which possesses both polar (carboxylic acid) and nonpolar (chlorinated aromatic ring, ethyl group) characteristics, a solvent of intermediate polarity is often a good starting point. The general "like dissolves like" principle applies.

Common solvents for the recrystallization of benzoic acid and its derivatives include:

Water: Benzoic acid itself has low solubility in cold water but is significantly more soluble in hot water, making water a suitable solvent. slideshare.netma.edu The presence of the chloro and ethyl groups on this compound decreases its polarity compared to benzoic acid, which might reduce its solubility in hot water, requiring careful evaluation.

Alcohols (Ethanol, Methanol): These polar protic solvents are often good choices for carboxylic acids.

Acetic Acid: Can be used, particularly in aqueous mixtures.

Mixed Solvent Systems: When a single solvent does not provide the desired solubility profile, a mixed solvent system is employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, pairs like ethanol (B145695)/water, acetone/hexane, or ethyl acetate/hexane could be effective. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Process of Solvent System Design: The design is often an empirical process involving small-scale trials with a range of solvents of varying polarities. The process involves:

Testing the solubility of a small amount of the crude solid in a small volume of various cold solvents.

Heating the mixtures that show low cold solubility to determine if the solid dissolves completely upon heating.

Allowing the hot solutions to cool slowly to room temperature and then in an ice bath to observe the formation of crystals.

The system that yields a large quantity of pure-looking crystals with minimal loss of product in the mother liquor is selected for the bulk recrystallization.

Successful recrystallization, achieved through a well-designed solvent system and slow cooling, allows for the formation of a highly ordered crystal lattice that effectively excludes impurity molecules, leading to a significant enhancement in the purity of the final research-grade product. ma.edu

Table 3: Potential Solvents for Recrystallization of Aromatic Carboxylic Acids

| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |

|---|---|---|---|

| Water | High | 100 | Good for many simple benzoic acids; low cost and non-toxic. ma.edu |

| Ethanol | Medium-High | 78 | Good general-purpose solvent for moderately polar compounds. |

| Methanol | Medium-High | 65 | Similar to ethanol but more volatile. |

| Ethyl Acetate | Medium | 77 | Effective for compounds of intermediate polarity. |

| Acetone | Medium | 56 | Good solvent power, but low boiling point can be a drawback. |

| Hexane | Low | 69 | Often used as the "poor" solvent in a mixed system with a more polar solvent. |

Environmental Fate and Degradation Mechanisms of 3 Chloro 5 Ethylbenzoic Acid: Academic Perspectives

Photochemical Degradation Pathways in Aquatic and Atmospheric Environments

The photochemical fate of 3-Chloro-5-ethylbenzoic acid in aquatic and atmospheric environments is dictated by its ability to absorb light and react with photochemically generated reactive species. While direct experimental data for this specific compound is scarce in publicly available literature, an academic perspective can be formed by examining the behavior of structurally similar chlorobenzoic acids.

Direct Photolysis Mechanisms and Quantum Yield Studies

Direct photolysis involves the degradation of a chemical through the absorption of solar radiation. For aromatic compounds like this compound, this process is contingent on the molecule's ability to absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). The presence of the carboxyl group and the chlorine atom, both chromophores, suggests that this compound likely absorbs in this region.

The primary mechanism in the direct photolysis of chloroaromatic compounds is often the homolytic cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of a phenyl radical and a chlorine radical. This reductive dechlorination is a common feature in the photolysis of chlorobenzoic acids. For instance, the photolysis of 3-amino-2,5-dichlorobenzoic acid has been shown to undergo reductive dechlorination acs.org. Similarly, studies on dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) revealed that the main photochemical process involves the substitution of a chlorine atom by a hydroxyl group, a reaction that proceeds via photohydrolysis of the C-Cl bond semanticscholar.org. It is plausible that this compound would follow a similar pathway, leading to the formation of 3-ethyl-5-hydroxybenzoic acid.

Chemical Transformation Studies in Abiotic Environmental Matrices

The persistence of this compound in the environment is also influenced by abiotic chemical reactions that are not directly driven by light. These include hydrolysis and oxidation by environmental radicals.

Hydrolysis Kinetics and Mechanisms under Varying pH

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for hydrolysis would be the carboxylic acid group, potentially leading to decarboxylation under certain conditions, although this is generally slow for benzoic acids. The carbon-chlorine bond in aryl halides is generally resistant to hydrolysis under typical environmental pH and temperature conditions due to the strength of the bond. The stability of the C-Cl bond in chloroaromatic compounds means that hydrolysis is not expected to be a significant degradation pathway for this compound under normal environmental conditions nih.gov.

The pH of the surrounding medium can influence the form of the molecule (dissociated or undissociated), which in turn can affect its reactivity and solubility. However, for the C-Cl bond, significant hydrolysis would likely require extreme pH conditions or the presence of catalysts not typically found in the environment.

Oxidation Reactions by Environmental Radicals (e.g., Hydroxyl Radicals, Ozone)

Oxidation by environmental radicals is a key abiotic transformation pathway. As mentioned previously, the hydroxyl radical (•OH) is a highly reactive oxidant. The rate constant for the reaction of •OH with a chemical is a critical parameter for predicting its environmental lifetime. While a specific rate constant for this compound is not available, data for analogous compounds can provide an estimate. For example, the reaction rate constant of •OH with p-chlorobenzoic acid has been reported to be in the order of 10⁹ M⁻¹s⁻¹ researchgate.net. The presence of an ethyl group on the aromatic ring might slightly increase the reaction rate due to the potential for hydrogen abstraction from the alkyl chain, in addition to addition to the ring.

Biodegradation Studies of Related Chloroaromatic Compounds as Analogues

The biodegradation of this compound can be inferred from studies on closely related chloroaromatic compounds, particularly 3-chlorobenzoic acid (3-CBA), as specific studies on the ethyl-substituted compound are not prevalent in the literature.

Microbial degradation of chloroaromatic compounds can occur under both aerobic and anaerobic conditions nih.gov. Under aerobic conditions, the initial step often involves the action of dioxygenase enzymes that incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a chlorocatechol nih.govresearchgate.netiaea.org. This intermediate then undergoes ring cleavage, followed by further metabolism to central metabolic intermediates researchgate.netunesp.br. Several bacterial strains have been isolated that can utilize 3-CBA as a sole source of carbon and energy nih.gov. The degradation pathways often involve the conversion of 3-CBA to a chlorocatechol, which is then funneled into either the ortho- or meta-cleavage pathway nih.govresearchgate.net. The presence of an ethyl group on the ring may influence the rate and specific pathway of degradation, but the general mechanisms are expected to be similar.

Anaerobic biodegradation of chloroaromatic compounds typically proceeds via reductive dechlorination, where the chlorine substituent is replaced by a hydrogen atom. This process is carried out by specific groups of anaerobic bacteria. For chlorobenzoic acids, reductive dechlorination is a well-documented initial step in their anaerobic transformation nih.govnih.govnih.gov. The resulting benzoic acid is then typically degraded further through ring reduction and cleavage nih.govmdpi.com. The position of the chlorine atom on the aromatic ring can significantly affect the rate and feasibility of reductive dechlorination. Studies on various chlorobenzoate isomers have shown that the meta position is often amenable to reductive dechlorination.

The presence of an alkyl substituent, such as the ethyl group in this compound, can also be a site for microbial attack. The anaerobic degradation of ethylbenzene, for example, has been shown to be initiated by dehydrogenation of the ethyl group nih.gov. It is therefore plausible that the biodegradation of this compound could proceed via initial attack on either the chloro or the ethyl substituent, or both, depending on the microbial community and the prevailing environmental conditions.

Following a comprehensive review of available academic literature, it has been determined that there is a significant lack of specific research on the environmental fate and degradation mechanisms of This compound . The vast majority of existing studies focus on the related compound, 3-chlorobenzoic acid (3-CBA). While the degradation pathways of these two compounds may share similarities, the presence of the ethyl group on the benzene (B151609) ring of this compound introduces a structural difference that prevents direct extrapolation of data from 3-CBA without leading to scientific inaccuracies.

Given the strict requirement to focus solely on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article based on the currently available research. Generating content on the specified outline points would necessitate making unsubstantiated assumptions about the behavior of the ethyl-substituted compound based on the degradation of its non-ethylated counterpart. This would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time. Further empirical research and specific studies on the microbial degradation, biotransformation, genetic pathways, and environmental mobility of this compound are required to address the topics outlined in the user's request.

Emerging Research Frontiers and Unresolved Challenges in this compound

While this compound is recognized as a useful chemical intermediate, its full potential and the frontiers of its application are still unfolding. Current research on closely related substituted benzoic acids highlights several emerging directions and unresolved challenges that are directly applicable to this compound. These areas span from fundamental synthesis to advanced technological applications, indicating a rich field for future scientific inquiry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-5-ethylbenzoic acid in a laboratory setting?

- Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous halogenated benzoic acids (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid) are synthesized via halogenation and alkylation steps. A plausible route involves:

Halogenation : Introducing chlorine at the meta position of a benzoic acid precursor using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

Ethylation : Introducing the ethyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using ethyl boronic acids.

Deprotection : If protective groups (e.g., methyl esters) are used, acidic or basic hydrolysis can yield the final carboxylic acid .

- Purification : Recrystallization from ethanol or dimethylformamide (DMF) is recommended due to the compound’s solubility in polar organic solvents .

Q. How should researchers safely handle and store this compound to prevent hazards?

- Handling :

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Storage :

- Store in a cool, dry place away from oxidizers and strong bases to prevent hazardous reactions.

- Use airtight containers to avoid moisture absorption and degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons.

- ¹³C NMR : Confirms carbonyl (C=O, δ ~170 ppm) and chlorine/ethyl-substituted carbons.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

- Key Variables :

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in ethylation steps.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during halogenation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics.

Q. What strategies are employed to resolve contradictions in reported bioactivity data of halogenated benzoic acid derivatives?

- Data Reconciliation :

Structural Confirmation : Verify compound identity via X-ray crystallography (using SHELX for refinement) to rule out structural misassignment .

Assay Conditions : Compare bioactivity studies for variations in pH, solvent systems, or cell lines that may affect results.

Computational Modeling : Perform DFT calculations or molecular docking to predict binding affinities and validate experimental data .

- Case Study : For indoline derivatives, discrepancies in 5α-reductase inhibition were linked to substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .

Q. In crystallographic studies of this compound, which software tools are recommended for structure refinement and analysis?

- Software Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.